Cas no 2138811-74-0 (Butanoic acid, 2-(tetrahydro-3-methoxy-4H-pyran-4-ylidene)-)

Butanoic acid, 2-(tetrahydro-3-methoxy-4H-pyran-4-ylidene)- structure
2138811-74-0 structure
Product name:Butanoic acid, 2-(tetrahydro-3-methoxy-4H-pyran-4-ylidene)-
CAS No:2138811-74-0
MF:C10H16O4
MW:200.231643676758
CID:5261644

Butanoic acid, 2-(tetrahydro-3-methoxy-4H-pyran-4-ylidene)- Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid, 2-(tetrahydro-3-methoxy-4H-pyran-4-ylidene)-
    • Inchi: 1S/C10H16O4/c1-3-7(10(11)12)8-4-5-14-6-9(8)13-2/h9H,3-6H2,1-2H3,(H,11,12)
    • InChI Key: VANPTMZCUWJJCH-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C(=C1CCOCC1OC)CC

Butanoic acid, 2-(tetrahydro-3-methoxy-4H-pyran-4-ylidene)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-391400-1.0g
2-[(4Z)-3-methoxyoxan-4-ylidene]butanoic acid
2138811-74-0
1g
$0.0 2023-06-07
Enamine
EN300-391400-0.5g
2-[(4Z)-3-methoxyoxan-4-ylidene]butanoic acid
2138811-74-0
0.5g
$1262.0 2023-03-02
Enamine
EN300-391400-0.05g
2-[(4Z)-3-methoxyoxan-4-ylidene]butanoic acid
2138811-74-0
0.05g
$1104.0 2023-03-02
Enamine
EN300-391400-0.25g
2-[(4Z)-3-methoxyoxan-4-ylidene]butanoic acid
2138811-74-0
0.25g
$1209.0 2023-03-02
Enamine
EN300-391400-0.1g
2-[(4Z)-3-methoxyoxan-4-ylidene]butanoic acid
2138811-74-0
0.1g
$1157.0 2023-03-02
Enamine
EN300-391400-5.0g
2-[(4Z)-3-methoxyoxan-4-ylidene]butanoic acid
2138811-74-0
5.0g
$3812.0 2023-03-02
Enamine
EN300-391400-10.0g
2-[(4Z)-3-methoxyoxan-4-ylidene]butanoic acid
2138811-74-0
10.0g
$5652.0 2023-03-02
Enamine
EN300-391400-2.5g
2-[(4Z)-3-methoxyoxan-4-ylidene]butanoic acid
2138811-74-0
2.5g
$2576.0 2023-03-02

Additional information on Butanoic acid, 2-(tetrahydro-3-methoxy-4H-pyran-4-ylidene)-

Butanoic acid, 2-(tetrahydro-3-methoxy-4H-pyran-4-ylidene) (CAS No. 2138811-74-0): A Comprehensive Overview

Butanoic acid, 2-(tetrahydro-3-methoxy-4H-pyran-4-ylidene), identified by the Chemical Abstracts Service Number (CAS No.) 2138811-74-0, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This compound belongs to a class of molecules known for their structural complexity and potential biological activity. The presence of a tetrahydropyran ring and a methoxy substituent in its structure contributes to its unique chemical properties, making it a subject of extensive study in synthetic chemistry and drug discovery.

The tetrahydro-3-methoxy-4H-pyran-4-ylidene moiety is particularly noteworthy due to its ability to participate in various chemical reactions, including condensation and cyclization processes. These reactions are often employed in the synthesis of more complex molecules, such as natural products and bioactive compounds. The methoxy group further enhances the compound's reactivity, allowing for diverse functionalization strategies that can be tailored to specific research needs.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for their potential applications in medicine and agriculture. The Butanoic acid, 2-(tetrahydro-3-methoxy-4H-pyran-4-ylidene) structure fits well within this trend, as it combines elements known to exhibit pharmacological activity. For instance, the pyran ring is a common scaffold in many bioactive molecules, while the butanoic acid moiety can serve as a pharmacophore in various therapeutic contexts.

One of the most compelling aspects of this compound is its potential role in the synthesis of pharmaceutical intermediates. The ability to modify its structure through selective reactions opens up numerous possibilities for creating derivatives with enhanced biological activity. Researchers have been exploring its use in the development of antimicrobial agents, anticancer drugs, and neuroprotective compounds, among others. The versatility of this molecule makes it a valuable tool in medicinal chemistry.

The synthesis of Butanoic acid, 2-(tetrahydro-3-methoxy-4H-pyran-4-ylidene) involves several key steps that highlight the ingenuity of modern organic synthesis techniques. The introduction of the tetrahydropyran ring typically requires careful control of reaction conditions to ensure high yield and purity. Additionally, the methoxy group must be incorporated at the appropriate position to maintain the desired stereochemistry. These challenges have driven advancements in synthetic methodologies, particularly in the areas of catalysis and asymmetric synthesis.

Recent studies have also focused on the spectroscopic and computational characterization of this compound. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been employed to elucidate its structure and understand its electronic properties. Computational methods, including density functional theory (DFT) and molecular dynamics simulations, have further provided insights into its reactivity and potential interactions with biological targets.

The biological activity of Butanoic acid, 2-(tetrahydro-3-methoxy-4H-pyran-4-ylidene) has been a subject of intense investigation. Initial studies suggest that it may exhibit properties relevant to inflammation modulation and neuroprotection. These findings are particularly exciting given the increasing recognition of inflammation's role in various diseases, including neurodegenerative disorders. Further research is needed to fully understand its mechanism of action and therapeutic potential.

In conclusion, Butanoic acid, 2-(tetrahydro-3-methoxy-4H-pyran-4-ylidene) (CAS No. 2138811-74-0) represents a fascinating compound with significant implications for both academic research and industrial applications. Its unique structural features make it a valuable candidate for further exploration in synthetic chemistry and drug discovery. As our understanding of its properties continues to grow, so too will its potential contributions to medicine and science.

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